3-Bromo-2,2,5,5-tetramethyloxolane
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Overview
Description
3-Bromo-2,2,5,5-tetramethyloxolane is a heterocyclic organic compound with the molecular formula C8H15BrO It is a derivative of tetrahydrofuran, where the hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups, and one of the hydrogen atoms is substituted with a bromine atom
Preparation Methods
The synthesis of 3-Bromo-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyltetrahydrofuran. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process involves the following steps:
Starting Material: 2,2,5,5-tetramethyltetrahydrofuran.
Bromination: The compound is treated with bromine in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2,5,5-tetramethyltetrahydrofuran.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium aluminum hydride, and various catalysts.
Scientific Research Applications
3-Bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for medicinal compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2,5,5-tetramethyloxolane involves its interaction with molecular targets through its bromine atom and the oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving these interactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
3-Bromo-2,2,5,5-tetramethyloxolane can be compared with other similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: Lacks the bromine atom, making it less reactive in substitution reactions.
2,2,5,5-Tetramethyloxolane: Similar structure but without the bromine atom, used as a solvent and reagent in different chemical processes.
3,3,4,4-Tetramethyltetrahydrofuran: Another derivative with different substitution patterns, leading to varied reactivity and applications.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C8H15BrO |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-bromo-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3 |
InChI Key |
OPEWXPZVQAEICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)Br)C |
Origin of Product |
United States |
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